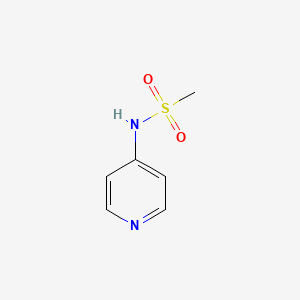
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid: is an organic compound belonging to the class of aromatic alpha-hydroxy acids It is structurally characterized by a benzene ring substituted with two methyl groups, a hydroxyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid typically involves the condensation of appropriately substituted benzaldehydes with glyoxylic acid. The reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to acidification to precipitate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-oxomandelic acid.
Reduction: Formation of 3,5-dimethyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interaction with enzymes. It is also used as a model compound to study the behavior of similar aromatic acids in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antioxidant activities. It is also investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances. Its derivatives are employed in the formulation of cosmetic products due to their beneficial properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, influence metabolic pathways, and exhibit antioxidant properties by scavenging free radicals.
Comparación Con Compuestos Similares
Mandelic Acid: A structurally similar compound with a single hydroxyl group on the benzene ring. It is widely used in cosmetics and pharmaceuticals.
4-Hydroxymandelic Acid: Another derivative with a hydroxyl group at the para position. It is used in the synthesis of atenolol, a beta-blocker medication.
3,4-Dihydroxymandelic Acid: Contains two hydroxyl groups on the benzene ring. It is a metabolite of catecholamines and is studied for its role in neurotransmitter metabolism.
Uniqueness: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other mandelic acid derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
100304-49-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4,9,11-12H,1-2H3,(H,13,14) |
Clave InChI |
RZEFQGHPKYOLKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)



![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)








![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
